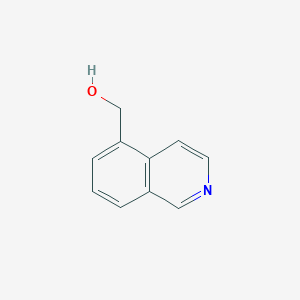

Isoquinolin-5-ylmethanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

isoquinolin-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-9-3-1-2-8-6-11-5-4-10(8)9/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPKIXPRSRGOQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50511030 | |

| Record name | (Isoquinolin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76518-57-5 | |

| Record name | (Isoquinolin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Isoquinolin 5 Ylmethanol and Its Derivatives

Strategies for Isoquinoline (B145761) Ring System Construction

The isoquinoline scaffold is a prominent structural motif found in numerous natural products and pharmacologically active molecules. The development of efficient synthetic methods to construct this heterocyclic system is a key focus in organic synthesis. These strategies can be broadly categorized into classical cyclization reactions and modern transition metal-catalyzed approaches.

Classical and Modern Cyclization Reactions

Classical methods for isoquinoline synthesis have been established for over a century and continue to be refined. These reactions typically involve the formation of the heterocyclic ring through intramolecular cyclization, often facilitated by acid or base catalysis.

The Pictet-Spengler reaction, first reported in 1911 by Amé Pictet and Theodor Spengler, is a cornerstone of isoquinoline synthesis. aalto.fiwikipedia.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (ring closure) to yield a tetrahydroisoquinoline. wikipedia.orgnumberanalytics.com The driving force for the cyclization is the formation of a highly electrophilic iminium ion intermediate. wikipedia.org While nucleophilic aromatic rings like indoles react under mild conditions, less nucleophilic systems such as a simple phenyl group often require higher temperatures and strong acids like hydrochloric acid or trifluoroacetic acid. wikipedia.org

The versatility of the Pictet-Spengler reaction has led to the development of several variants to expand its scope:

N-Acyliminium Ion Pictet-Spengler Reaction: In this variation, an N-acyliminium ion is generated as the electrophile instead of an iminium ion. This intermediate is significantly more reactive, allowing for cyclization with a wider range of aromatic systems under milder conditions. wikipedia.org

Asymmetric Pictet-Spengler Reaction: Chiral catalysts or auxiliaries are employed to induce stereoselectivity, leading to the formation of enantiomerically enriched tetrahydroisoquinolines. numberanalytics.com This is particularly important for the synthesis of complex alkaloids. researchgate.net Enzymatic versions, using catalysts like norcoclaurine synthase (NCS), also provide a highly stereoselective route to various 1-substituted-1,2,3,4-tetrahydroisoquinolines. nih.gov

Tandem and Multicomponent Reactions: The Pictet-Spengler reaction has been integrated into tandem sequences with other reactions like ring-closing metathesis and Michael additions. mdpi.comnih.gov Its combination with the Ugi multicomponent reaction allows for the rapid construction of highly complex polycyclic structures. mdpi.comnih.gov

The reaction has proven invaluable in the total synthesis of numerous natural products and is adaptable to solid-phase combinatorial chemistry for generating libraries of compounds. wikipedia.orgresearchgate.netmdpi.com

Table 1: Variants and Catalysts in Pictet-Spengler Reactions

| Reaction Variant | Typical Catalyst/Conditions | Key Feature | Reference |

| Classical Pictet-Spengler | Protic acids (HCl, TFA), heat | Forms tetrahydroisoquinolines from β-arylethylamines and carbonyls. | wikipedia.orgnumberanalytics.com |

| N-Acyliminium Ion | Acylation followed by cyclization | Highly reactive electrophile, milder conditions, broader scope. | wikipedia.org |

| Asymmetric (Catalytic) | Chiral organophosphoric acids, enzymes (e.g., NCS) | Produces enantiomerically enriched products. | numberanalytics.comresearchgate.netnih.gov |

| Metal-Catalyzed Isomerization | Ru or Rh catalysts | "Aldehyde-free" approach using allylic amines. | mdpi.com |

The Friedlander annulation, first described in 1882, is a widely used method for synthesizing quinolines and can be adapted for isoquinoline analogues. rsc.org The classical approach involves the condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an enolizable methylene (B1212753) group (α-methylene ketone). rsc.orgnih.govresearchgate.net The reaction is typically carried out by refluxing the reactants in an aqueous or alcoholic solution with a base catalyst, such as piperidine, KOH, or NaOH. researchgate.net Alternatively, heating the mixture without a catalyst at high temperatures (150-220°C) can also effect the transformation. researchgate.net

Modern variations have expanded the reaction's utility and improved its environmental footprint:

Acid Catalysis: Various acids, including trifluoroacetic acid (TFA), p-toluenesulfonic acid, and Lewis acids, have been employed to catalyze the condensation and subsequent cyclodehydration. rsc.org

Solvent-Free Conditions: The reaction can be performed efficiently under solvent-free conditions, often with microwave irradiation, which can reduce reaction times and simplify workup procedures. researchgate.net

Green Catalysts: Inexpensive and non-toxic promoters like NH4Cl and recyclable solid-supported catalysts have been developed to enhance the atom economy and sustainability of the process. researchgate.net A metal-free, visible-light-promoted approach using methylene blue as a photoredox catalyst has also been developed for the synthesis of polysubstituted quinolines at room temperature. nih.gov

This versatile method is used to prepare a large number of nitrogen-containing heterocyclic compounds, including various quinoline (B57606) and phenanthroline derivatives. researchgate.net

Table 2: Catalytic Systems for Friedlander Annulation

| Catalyst Type | Example | Conditions | Advantage | Reference |

| Base Catalysts | KOH, NaOH, Piperidine | Reflux in alcohol/water | Classical, well-established method. | researchgate.net |

| Acid Catalysts | Trifluoroacetic acid (TFA) | Solvent-free or in solution | Effective for condensation and cyclodehydration. | rsc.org |

| Green Promoters | NH4Cl | Microwave or conventional heating | Eco-friendly, easy removal, good atom economy. | researchgate.net |

| Photoredox Catalyst | Methylene Blue (MB+) | Visible light, room temp. | Metal-free, green, renewable energy source. | nih.gov |

The Reissert-Henze reaction is a modification of the Reissert reaction used for the functionalization of N-heterocyclic N-oxides, such as those of pyridine (B92270), quinoline, and isoquinoline. nii.ac.jpoup.com In a typical Reissert-Henze reaction, the N-oxide is first activated with an acid chloride (e.g., benzoyl chloride) to form an N-acyloxy intermediate. nii.ac.jp This activated species then reacts with a nucleophile. nii.ac.jp

Specifically for isoquinoline synthesis, the reaction can be used to introduce substituents at the C1 position. For example, the reaction of isoquinoline N-oxide with benzoyl chloride and potassium cyanide yields a 1-cyano-2-benzoyl-1,2-dihydroisoquinoline, a classic Reissert compound. wikipedia.org Subsequent hydrolysis can lead to the corresponding carboxylic acid. wikipedia.org

A key application of the Reissert-Henze type reaction is the introduction of various carbon nucleophiles. For instance, silver acetylides have been used to introduce an ethynyl (B1212043) group selectively at the α-position of the nitrogen in pyridine N-oxides, a strategy applicable to isoquinoline N-oxides. nii.ac.jpoup.com The reaction proceeds through the formation of a dihydropyridine (B1217469) intermediate followed by the elimination of benzoic acid. nii.ac.jp The reaction conditions, such as solvent polarity and temperature, can influence the yield and regioselectivity. nii.ac.jpoup.com This methodology has also been extended to use azulene (B44059) derivatives as nucleophiles in the presence of trifluoromethanesulfonic anhydride (B1165640) to synthesize 1-(isoquinolyl)azulenes. researchgate.net

Transition Metal-Catalyzed Syntheses

In recent years, transition-metal-catalyzed C–H activation has become a powerful and atom-economical strategy for constructing heterocyclic compounds, including isoquinolines and isoquinolinones. mdpi.comsioc-journal.cn These methods avoid the need for pre-functionalized starting materials and often proceed with high regioselectivity. mdpi.com

Transition metal-catalyzed C–H activation/annulation involves the cleavage of a C-H bond, typically at the ortho position of a directing group on an aromatic ring, to form a metallacycle intermediate. mdpi.com This intermediate then undergoes migratory insertion with an unsaturated coupling partner (like an alkyne or alkene) and subsequent reductive elimination to form the final annulated product. mdpi.com

Various transition metals are effective for these transformations:

Palladium: Palladium catalysts have been used for the C–H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters to afford substituted 3,4-dihydroisoquinolin-1(2H)-ones in good yields. mdpi.com

Rhodium: Rhodium(III) catalysts are widely used. They can catalyze the annulation of enamides with sulfoxonium ylides to produce a range of isoquinoline derivatives under mild, additive-free conditions. rsc.org They have also been used in the C–H allylation of benzamides to synthesize vinyl-substituted dihydroisoquinolinones. mdpi.com

Ruthenium: Ruthenium catalysts have been employed for the oxidative C–H annulation of aryl amidines with alkynes and alkenes. rsc.org A recyclable ruthenium catalyst in PEG media has been used for a sustainable synthesis of isoquinolines and isoquinolinones. researchgate.net

Cobalt: As a more sustainable and less toxic alternative to precious metals, high-valent cobalt catalysts have been developed for the redox-neutral annulation of N-methoxybenzamides with alkynes to synthesize isoquinolones. rsc.org

These C–H activation strategies offer predictable site selectivity and are broadly applicable, providing direct access to a diverse array of functionalized isoquinoline derivatives with fewer synthetic steps and minimal waste. mdpi.comrsc.org

Table 3: Transition Metals in C-H Activation/Annulation for Isoquinoline Synthesis

| Metal Catalyst | Substrates | Coupling Partner | Product Type | Reference |

| Palladium(II) | N-methoxybenzamides | 2,3-Allenoic acid esters | 3,4-Dihydroisoquinolin-1(2H)-ones | mdpi.com |

| Rhodium(III) | Enamides | Sulfoxonium ylides | Isoquinolines | rsc.org |

| Ruthenium(II) | Aryl amidines | Alkynes/Alkenes | Isoquinolines | rsc.org |

| Cobalt(III) | N-methoxybenzamides | Alkynes | Isoquinolones | rsc.org |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has become an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex heterocyclic systems. While direct palladium-catalyzed synthesis of isoquinolin-5-ylmethanol is not extensively documented, related palladium-catalyzed reactions on the isoquinoline core are well-established and provide a strategic basis for its potential synthesis.

For instance, palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) has been successfully achieved to produce a variety of isoquinoline-1-carboxamides. mdpi.com This reaction proceeds under mild conditions using carbon monoxide and various primary and secondary amines. mdpi.com The versatility of this method suggests that a similar cross-coupling strategy, perhaps employing a protected hydroxymethylating agent, could be adapted for the synthesis of this compound from a suitably halogenated isoquinoline precursor.

Furthermore, palladium-catalyzed C-H activation and annulation reactions have been developed for the synthesis of isoquinolinone derivatives. mdpi.com These methods often involve the reaction of N-methoxy benzamides with unsaturated partners like allenes, showcasing the power of palladium to facilitate the construction of the isoquinoline ring system. mdpi.com Such strategies could potentially be adapted to incorporate a hydroxymethyl group at the 5-position.

Table 1: Examples of Palladium-Catalyzed Reactions for Isoquinoline Derivative Synthesis

| Catalyst System | Reactants | Product Type | Reference |

| Pd(OAc)₂ / PPh₃ | 1-Iodoisoquinoline, CO, Amines | Isoquinoline-1-carboxamides | mdpi.com |

| Pd(II) | N-Methoxy Benzamides, 2,3-Allenoic Acid Esters | 3,4-Substituted Hydroisoquinolones | mdpi.com |

This table is illustrative of palladium-catalyzed reactions on the isoquinoline scaffold and does not represent direct syntheses of this compound.

Gold-Catalyzed Benzannulation Reactions

Gold catalysis has emerged as a powerful method for the synthesis of aromatic and heterocyclic compounds through unique cyclization and rearrangement pathways. Gold-catalyzed benzannulation reactions of oxo-alkynes with alkynes provide an efficient route to highly functionalized quinolines and isoquinolines. thieme-connect.comiitkgp.ac.in This methodology involves the reaction of pyridine-containing oxo-alkynes with various alkynes under mild conditions, catalyzed by AuCl₃, to yield the corresponding isoquinoline derivatives in good to excellent yields. thieme-connect.comiitkgp.ac.in The reaction is believed to proceed through the formation of an aza-isobenzopyrylium auric ate complex intermediate. thieme-connect.comiitkgp.ac.inbenthamdirect.com

While the direct synthesis of this compound using this method has not been explicitly detailed, the versatility of the benzannulation reaction suggests its potential applicability. By selecting appropriate starting materials with a masked or pre-installed hydroxymethyl group, this strategy could be a viable pathway.

Recent advancements have also explored palladium-gold dual catalytic systems for the arylation of isobenzopyrylium salts, further expanding the synthetic utility of these intermediates in constructing complex isoquinoline frameworks. benthamdirect.comresearchgate.net

Table 2: Gold-Catalyzed Benzannulation for Isoquinoline Synthesis

| Catalyst | Reactants | Key Intermediate | Product Type | Reference |

| AuCl₃ | Pyridine-containing oxo-alkynes, Alkynes | Aza-isobenzopyrylium auric ate complex | Functionalized Isoquinolines | thieme-connect.comiitkgp.ac.in |

Organocatalytic and Biocatalytic Approaches

In recent years, organocatalysis and biocatalysis have gained prominence as sustainable and selective alternatives to traditional metal-catalyzed reactions.

Organocatalysis: Organocatalytic methods have been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of isoquinoline. For example, organocatalytic cascade reactions have been developed for the synthesis of complex fused heterocyclic systems. ehu.es While a direct organocatalytic synthesis of this compound is not prominent in the literature, the principles of organocatalysis, such as iminium and enamine activation, could be conceptually applied to the asymmetric functionalization of a pre-formed isoquinoline scaffold.

Biocatalysis: Biocatalytic methods offer unparalleled selectivity and operate under mild, environmentally benign conditions. core.ac.uk While the direct biocatalytic synthesis of this compound from simple precursors is not yet established, enzymes such as reductases and transaminases have been employed in the synthesis of chiral intermediates for pharmaceuticals containing related heterocyclic cores. core.ac.ukentrechem.com The selective biocatalytic reduction of a suitable isoquinoline-5-carboxaldehyde or carboxylic acid derivative to the corresponding alcohol is a plausible and attractive synthetic strategy. The use of whole-cell biocatalysts can further simplify the process by eliminating the need for enzyme purification. frontiersin.org

Functional Group Transformations and Derivatization at the 5-Position

Reductive Methodologies for Hydroxymethyl Group Formation

The hydroxymethyl group of this compound is a key functional handle that can be introduced through the reduction of a corresponding carbonyl or carboxyl group.

Hydride-based reducing agents are fundamental tools in organic synthesis for the conversion of carbonyl compounds to alcohols. youtube.com The reduction of an aldehyde or a ketone at the 5-position of the isoquinoline ring would yield this compound.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent, effective for the reduction of aldehydes and ketones to primary and secondary alcohols, respectively. masterorganicchemistry.com It is generally unreactive towards esters and amides under standard conditions. masterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent capable of reducing aldehydes, ketones, esters, and carboxylic acids to the corresponding alcohols. youtube.com

For the synthesis of this compound, the reduction of isoquinoline-5-carbaldehyde (B1336581) with sodium borohydride would be a standard and efficient method. Alternatively, the reduction of a 5-carboalkoxyisoquinoline derivative with lithium aluminum hydride would also afford the desired product. The choice of reducing agent would depend on the nature of the starting material and the presence of other functional groups in the molecule.

Table 3: Common Hydride Reducing Agents for Alcohol Synthesis

| Reducing Agent | Precursor Functional Group | Product | Reactivity | Reference |

| Sodium Borohydride (NaBH₄) | Aldehyde, Ketone | Alcohol | Mild, Selective | masterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehyde, Ketone, Ester, Carboxylic Acid | Alcohol | Strong, Less Selective | youtube.com |

Oxidative Transformations of the Alcohol Moiety

The hydroxymethyl group in this compound can be oxidized to afford the corresponding aldehyde or carboxylic acid, which are valuable synthetic intermediates. smolecule.com The oxidation of isoquinoline with oxidizing agents like alkaline permanganate (B83412) solution is known to yield a mixture of products including phthalic acid and pyridine-3,4-dicarboxylic acid, indicating the cleavage of the benzene (B151609) ring. gcwgandhinagar.com Therefore, controlled oxidation of the hydroxymethyl group requires milder and more selective reagents.

A variety of modern oxidative methods could be employed for this transformation. For instance, Swern oxidation or the use of Dess-Martin periodinane would provide the aldehyde, while stronger oxidizing agents like Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid) would lead to the carboxylic acid. The choice of oxidant is critical to avoid over-oxidation or reaction with the nitrogen atom in the isoquinoline ring.

Nucleophilic and Electrophilic Substitutions

The reactivity of the isoquinoline nucleus is characterized by a duality. The electron-deficient pyridine ring is susceptible to nucleophilic attack, while the electron-rich benzene ring readily undergoes electrophilic substitution. cutm.ac.inlibretexts.org In isoquinoline, electrophilic substitution reactions, such as nitration and sulfonation, preferentially occur at the C5 and C8 positions. cutm.ac.in This is because attack at these positions preserves the aromaticity of the pyridine ring. quora.com

The presence of the methanol (B129727) group (-CH₂OH) at the 5-position of this compound influences the regioselectivity of subsequent substitution reactions. As an activating group, it directs incoming electrophiles to the ortho and para positions relative to itself, primarily C6 and C8.

Conversely, nucleophilic substitution on the isoquinoline ring typically targets the electron-deficient C1 position. cutm.ac.in The introduction of substituents can, however, alter this reactivity. For instance, the synthesis of 4-(phenylselanyl)isoquinoline-2-oxide derivatives has been achieved through electrophilic cyclization processes under mild, oxidant- and metal-free conditions, showcasing the functionalization of the pyridine ring. acs.org

Table 1: Regioselectivity of Substitution Reactions on the Isoquinoline Ring

| Reaction Type | Position(s) of Attack on Unsubstituted Isoquinoline | Influence of 5-Methanol Substituent |

|---|---|---|

| Electrophilic Substitution | C5 and C8 cutm.ac.in | Directs to C6 and C8 |

| Nucleophilic Substitution | C1 and C3 cutm.ac.in | Generally does not prevent attack at C1 |

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods is crucial for producing enantiomerically pure isoquinoline derivatives, which are often required for pharmacological applications. An effective strategy involves the use of chiral pool-derived starting materials. For example, a chiral nitrone, (S)-3-(hydroxymethyl)-3,4-dihydroisoquinoline 2-oxide, has been utilized for the protecting-group-free, stereoselective synthesis of various 1,3-disubstituted tetrahydroisoquinolines. rsc.org Additions of Grignard reagents to this nitrone yield trans-1,3-disubstituted N-hydroxytetrahydroisoquinolines with good selectivity, while 1,3-dipolar cycloadditions provide 3-(2-hydroxyalkyl)isoquinolines as single diastereomers. rsc.org This approach allows for the creation of up to three stereogenic centers in a controlled manner. rsc.org

Another powerful technique for introducing chirality is the Sharpless asymmetric dihydroxylation, which can be used to create chiral diols from prochiral olefins. researchgate.net This method could be adapted to precursors of this compound containing a suitable double bond to install chiral centers with high enantioselectivity. Catalytic asymmetric synthesis, using chiral transition-metal complexes or biocatalysts like lipases, offers further avenues for producing chiral alcohols and related derivatives through kinetic resolution or the asymmetric reduction of prochiral ketones. encyclopedia.pub

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which promote waste reduction, use of safer solvents, and catalytic efficiency, are increasingly being applied to the synthesis of heterocyclic compounds. um-palembang.ac.idacs.orgscispace.com

A major goal of green chemistry is to replace volatile organic solvents with more environmentally benign alternatives like water, or to eliminate solvents altogether. skpharmteco.com Several methodologies have been developed for synthesizing the isoquinoline core under these conditions.

An environmentally friendly protocol for synthesizing substituted pyrrolo[2,1-a]isoquinolines utilizes basic alumina (B75360) as a solid support under solvent-free microwave irradiation. journalijar.com Similarly, one-pot reactions of isoquinoline with phenacyl bromides and acetylenedicarboxylates can be performed under solvent-free conditions at 50°C to produce high yields of pyrrolo[2,1-a]isoquinoline-2,3-dicarboxylates. nih.gov

Water is an attractive solvent for organic synthesis due to its low cost, non-flammability, and low environmental impact. A highly efficient method for synthesizing isoquinolines and isoquinoline N-oxides has been developed using a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. nih.gov This protocol proceeds under mild conditions without the need for organic solvents, additives, or ligands. nih.gov Furthermore, a metal- and additive-free protocol has been reported for the construction of diverse aminated isoquinolines in an aqueous medium, demonstrating high functional group tolerance and atom economy. rsc.org

Table 2: Examples of Green Synthesis Conditions for Isoquinoline Derivatives

| Reaction Type | Conditions | Catalyst/Support | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Solvent-free, 50°C | None | Pyrrolo[2,1-a]isoquinolines | nih.gov |

| Domino Reaction | Solvent-free, microwave | Basic Alumina | Pyrrolo[2,1-a]isoquinolines | journalijar.com |

| Intramolecular Cyclization | Water, 80°C | CuI | Isoquinolines & N-Oxides | nih.gov |

The use of catalytic reagents, particularly those that are recyclable and highly selective, is a core principle of green chemistry. um-palembang.ac.id For isoquinoline synthesis, significant progress has been made in developing sustainable catalytic systems.

Ruthenium-based catalysts have shown remarkable efficiency. A homogeneous and recyclable system using Ru(II) in polyethylene (B3416737) glycol (PEG-400) has been employed for the synthesis of 1-phenyl isoquinoline derivatives at ambient temperature. niscpr.res.in Another example is a heterogeneous Ru/ZIF-8 catalyst, which effectively facilitates the N-formylation of isoquinoline derivatives using CO₂ and H₂, operating under relatively mild conditions and demonstrating good reusability. tandfonline.com

Palladium-catalyzed C-H activation and annulation reactions are powerful tools for building complex heterocyclic scaffolds like isoquinolinones from simple precursors in an atom-economical way. mdpi.com Transition metals such as rhodium and copper are also frequently used for these transformations. mdpi.com For instance, a copper-catalyzed intramolecular cyclization in water provides facile access to isoquinolines. nih.gov The use of a reusable solid acid catalyst, Nafion NR50, under microwave conditions for the Friedländer quinoline synthesis also represents a green and efficient approach that could be adapted for isoquinoline synthesis. mdpi.com

Chemical Reactivity and Advanced Transformations of Isoquinolin 5 Ylmethanol

Reactions Involving the Hydroxyl Group

The primary alcohol functionality in Isoquinolin-5-ylmethanol is susceptible to a variety of transformations common to benzylic alcohols, including esterification, etherification, and oxidation.

Esterification and Etherification Reactions

The hydroxyl group of this compound can be readily converted into esters and ethers through well-established synthetic protocols.

Esterification: The formation of esters from this compound is typically achieved through reaction with a carboxylic acid under acidic catalysis, a process known as Fischer esterification. The reaction involves protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol. This method is an equilibrium process, and often requires the removal of water to drive the reaction to completion. Alternatively, more reactive acylating agents such as acyl chlorides or anhydrides can be used, usually in the presence of a base like pyridine (B92270) or triethylamine, to afford high yields of the corresponding ester.

| Reaction | Reagent | Catalyst/Base | Product |

| Esterification | Carboxylic Acid (R-COOH) | H₂SO₄ (catalytic) | Isoquinolin-5-ylmethyl ester |

| Esterification | Acyl Chloride (R-COCl) | Pyridine or Et₃N | Isoquinolin-5-ylmethyl ester |

| Esterification | Acid Anhydride (B1165640) ((RCO)₂O) | Pyridine or DMAP | Isoquinolin-5-ylmethyl ester |

Etherification: The synthesis of ethers from this compound can be accomplished via several methods. The Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, is a common approach. Given the benzylic nature of the alcohol, it is also amenable to chemoselective etherification under milder conditions. For instance, reaction with 2,4,6-trichloro-1,3,5-triazine (TCT) and an alcohol (e.g., methanol (B129727) or ethanol) in the presence of dimethyl sulfoxide (B87167) (DMSO) can selectively form the corresponding ether. This method is particularly useful as it proceeds via a carbocation intermediate and is efficient for benzylic alcohols.

| Reaction | Reagent(s) | Conditions | Product |

| Etherification | 1. NaH 2. Alkyl Halide (R-X) | Anhydrous solvent (e.g., THF, DMF) | 5-(Alkoxymethyl)isoquinoline |

| Etherification | Alcohol (R-OH), TCT, DMSO | Methanol or Ethanol (B145695) as solvent | 5-(Alkoxymethyl)isoquinoline |

Oxidation Reactions

The primary alcohol of this compound can be selectively oxidized to yield either the corresponding aldehyde (5-isoquinolinecarboxaldehyde) or carboxylic acid (isoquinoline-5-carboxylic acid), depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane (B109758) are effective for this transformation. Other modern methods, including the Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) or the Dess-Martin periodinane oxidation, also provide high yields of the aldehyde under mild conditions. TEMPO-based catalytic systems, often using a co-oxidant like sodium hypochlorite, are also highly efficient for the selective oxidation of primary alcohols to aldehydes. beilstein-journals.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents are employed for the complete oxidation to the carboxylic acid. Classic reagents include potassium permanganate (B83412) (KMnO₄) in a basic solution or potassium dichromate (K₂Cr₂O₇) in aqueous sulfuric acid, typically with heating. libretexts.orgchemguide.co.uk More recently, heterogeneous catalysts, such as palladium-based catalysts with co-catalysts like bismuth and tellurium on a carbon support (Pd-Bi-Te/C), have been shown to be highly effective for the aerobic oxidation of various benzylic and heterocyclic alcohols to their corresponding carboxylic acids in high yields. acs.org

| Desired Product | Reagent(s) | Typical Conditions |

| 5-Isoquinolinecarboxaldehyde | PCC or PDC | CH₂Cl₂ |

| 5-Isoquinolinecarboxaldehyde | DMSO, (COCl)₂, Et₃N (Swern) | CH₂Cl₂, low temperature |

| Isoquinoline-5-carboxylic acid | KMnO₄ | aq. NaOH, heat |

| Isoquinoline-5-carboxylic acid | K₂Cr₂O₇, H₂SO₄ | Heat |

| Isoquinoline-5-carboxylic acid | Pd-Bi-Te/C catalyst, O₂ | aq. MeOH, KOH |

Reactions Involving the Isoquinoline (B145761) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the isoquinoline ring imparts basic and nucleophilic character, allowing for reactions such as alkylation, acylation, and oxidation.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of this compound can act as a nucleophile, reacting with electrophiles to form quaternary isoquinolinium salts.

N-Alkylation: This reaction typically involves treating the isoquinoline derivative with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The reaction proceeds via an Sₙ2 mechanism, resulting in the formation of an N-alkylisoquinolinium halide salt. These salts are often crystalline solids and can serve as precursors for further transformations.

N-Acylation: Reaction with acylating agents, such as acyl chlorides or anhydrides, leads to the formation of highly reactive N-acylisoquinolinium intermediates. arkat-usa.org These intermediates are potent electrophiles and are not typically isolated. They are readily attacked by nucleophiles at the C-1 position of the isoquinoline ring, a key step in reactions like the Reissert reaction.

| Reaction | Reagent | Product |

| N-Alkylation | Methyl Iodide (CH₃I) | 2-Methyl-5-(hydroxymethyl)isoquinolinium iodide |

| N-Alkylation | Benzyl Bromide (BnBr) | 2-Benzyl-5-(hydroxymethyl)isoquinolinium bromide |

| N-Acylation | Acetyl Chloride (CH₃COCl) | 2-Acetyl-5-(hydroxymethyl)isoquinolinium chloride (intermediate) |

| N-Acylation | Benzoyl Chloride (PhCOCl) | 2-Benzoyl-5-(hydroxymethyl)isoquinolinium chloride (intermediate) |

N-Oxidation Reactions

The nitrogen atom of the isoquinoline ring can be oxidized to form an N-oxide. This transformation is typically achieved by treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in acetic acid. thieme-connect.de The resulting this compound N-oxide exhibits altered reactivity compared to the parent molecule. The N-oxide functional group can increase the reactivity of the ring towards both electrophilic and nucleophilic attack and can be used in various synthetic manipulations.

Electrophilic Aromatic Substitution on the Isoquinoline Ring

Electrophilic aromatic substitution (SEAr) on the unsubstituted isoquinoline ring preferentially occurs on the electron-rich benzene (B151609) ring rather than the electron-deficient pyridine ring. The positions most susceptible to attack are C-5 and C-8. imperial.ac.ukquimicaorganica.org

In this compound, the C-5 position is already occupied. The directing influence of the existing hydroxymethyl group must be considered. The -CH₂OH group is a weak activating group and an ortho, para-director. This would suggest that incoming electrophiles might be directed to the C-6 (ortho) or C-8 (para) positions.

However, most electrophilic substitution reactions (e.g., nitration, sulfonation) are conducted in strong acidic media. Under these conditions, the basic nitrogen atom of the isoquinoline ring becomes protonated, forming an isoquinolinium ion. The positive charge on the nitrogen atom strongly deactivates the entire heterocyclic system towards electrophilic attack, especially the pyridine ring. Despite this deactivation, substitution still occurs on the benzenoid ring. The deactivating effect is strongest at positions closer to the protonated nitrogen, making the C-8 position the most likely site for substitution, as it is electronically analogous to the favored positions in the parent isoquinolinium ion and is sterically accessible.

Therefore, reactions such as nitration (with HNO₃/H₂SO₄) or sulfonation (with fuming H₂SO₄) of this compound are predicted to yield the 8-substituted product predominantly.

Metal-Mediated and Catalytic Transformations

The strategic functionalization of the isoquinoline nucleus is paramount for the development of novel compounds. Metal-mediated and catalytic reactions provide efficient and selective methods to modify the core structure of this compound and its derivatives.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and have been applied to isoquinoline systems. organic-chemistry.orgyoutube.comwikipedia.org While direct cross-coupling on this compound is not extensively documented, reactions on its direct precursor, 5-bromoisoquinoline (B27571), are well-established and represent a key strategy for functionalizing the C-5 position.

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron species, catalyzed by a palladium complex. wikipedia.org In this context, 5-bromoisoquinoline serves as the organohalide partner. A critical step is the conversion of 5-bromoisoquinoline into a more reactive organoboron intermediate, such as an isoquinolylboronic acid, via a halogen-metal exchange. This intermediate can then undergo Suzuki coupling with various haloheteroarylamines to produce complex biaryl structures. researchgate.net This two-step approach allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the isoquinoline core.

Nickel-catalyzed Suzuki-Miyaura couplings have also emerged as a cost-effective and efficient alternative, demonstrating good yields with heterocyclic substrates in greener solvents. nih.gov These methods are tolerant of various functional groups and can be used to assemble complex bis(heterocyclic) frameworks, which are prevalent in many natural products and pharmaceuticals. nih.gov

The general applicability of these cross-coupling reactions provides a foundational strategy for creating a library of 5-substituted isoquinolines. The resulting products can then be further manipulated, for instance, by transforming a substituent at another position into the hydroxymethyl group, thereby completing the synthesis of a complex derivative of this compound.

Table 1: Representative Suzuki-Miyaura Coupling with Isoquinoline Derivatives

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 5-Bromoisoquinoline | Aryl/Heteroaryl Boronic Acid | Palladium Catalyst (e.g., Pd(PPh₃)₄), Base | 5-Aryl/Heteroaryl Isoquinoline | researchgate.net |

Cycloaddition and annulation reactions are powerful strategies for constructing fused ring systems. Derivatives of this compound, particularly those containing an amino group like 5-aminoisoquinoline (B16527), are valuable substrates for these transformations, leading to the formation of complex polycyclic heteroaromatic systems.

One notable example is the synthesis of benzo[c] youtube.comresearchgate.netphenanthrolines, which are analogues of the cytotoxic natural alkaloids nitidine (B1203446) and fagaronine (B1216394). nih.gov This transformation is achieved through a benzyne-mediated cyclization. The process starts with a substituted N-(2-halobenzyl)-5-isoquinolinamine. Treatment with a strong base, such as sodium amide, generates a highly reactive benzyne (B1209423) intermediate from the 2-halobenzyl moiety. The isoquinoline nitrogen then acts as a nucleophile, attacking the benzyne, which is followed by an intramolecular cyclization and subsequent aromatization to yield the tetracyclic benzo[c] youtube.comresearchgate.netphenanthroline core. nih.gov

This annulation strategy demonstrates the utility of the 5-substituted isoquinoline skeleton in building planar, aromatic systems with potential biological activity. The reaction proceeds by forming new rings fused onto the existing isoquinoline framework.

Table 2: Annulation Reaction for the Synthesis of Benzo[c] youtube.comresearchgate.netphenanthroline

| Starting Material | Key Reagent(s) | Reaction Type | Product | Reference |

|---|

Role as a Precursor for Polycyclic Systems and Alkaloids

The inherent structure of this compound and its derivatives makes them ideal starting points for the synthesis of elaborate polycyclic molecules and natural product analogues. The C-5 position provides a handle for constructing additional fused rings, leading to compounds with significant structural complexity and potential bioactivity.

The synthesis of benzo[c]phenanthridine (B1199836) alkaloids and their analogues serves as a prime example. As mentioned, 5-aminoisoquinoline derivatives can be converted into benzo[c] youtube.comresearchgate.netphenanthrolines, which are non-charged isosteres of the natural antileukemic alkaloids fagaronine and nitidine. nih.gov This highlights the role of 5-substituted isoquinolines as key intermediates in medicinal chemistry for accessing analogues of pharmacologically important alkaloids.

A more direct approach to polycyclic systems involves intramolecular cross-coupling reactions. For instance, N-(isoquinol-5-yl)-2-bromo-4,5-dimethoxybenzamide can be subjected to an internal biaryl palladium-catalyzed coupling reaction. This intramolecular Heck or Suzuki-type reaction forms a new carbon-carbon bond, effectively stitching the two aromatic portions of the molecule together to create the benzo[c] youtube.comresearchgate.netphenanthrolin-6-one skeleton. researchgate.net This strategy is a powerful method for the regioselective construction of complex, fused heterocyclic systems from advanced isoquinoline precursors.

These examples underscore the strategic importance of the isoquinolin-5-yl moiety as a foundational template. By leveraging the reactivity of both the isoquinoline core and its C-5 substituent, chemists can forge intricate molecular architectures, including those that mimic or are directly related to naturally occurring alkaloids. nih.gov

Table 3: Synthesis of Polycyclic Systems from Isoquinolin-5-yl Precursors

| Precursor | Reaction Type | Catalyst/Reagent | Polycyclic Product | Alkaloid Analogue | Reference |

|---|---|---|---|---|---|

| N-(2-Bromobenzyl)-5-isoquinolinamine | Benzyne-mediated annulation | NaNH₂ | Benzo[c] youtube.comresearchgate.netphenanthroline | Nitidine, Fagaronine | nih.gov |

Applications in Medicinal Chemistry Research

Isoquinolin-5-ylmethanol as a Pharmacophore and Privileged Scaffold

In the realm of drug discovery, a pharmacophore is defined as the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. fiveable.me The isoquinoline (B145761) nucleus, and by extension this compound, serves as a critical pharmacophore in a variety of biologically active molecules. Its ability to engage in various non-covalent interactions, such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions, with biological targets like enzymes and receptors, underpins its utility. The methanol (B129727) substituent at the 5-position can act as a hydrogen bond donor or acceptor, or serve as a handle for further chemical modification to optimize binding affinity and selectivity.

The concept of a privileged scaffold refers to a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. nih.govresearchgate.netresearchgate.net The isoquinoline ring system is widely recognized as a privileged scaffold in medicinal chemistry due to its presence in a vast array of compounds with diverse pharmacological properties. researchgate.netrsc.org This versatility stems from the rigid, bicyclic nature of the isoquinoline core, which provides a defined spatial orientation for appended functional groups, allowing for the systematic exploration of chemical space. The this compound moiety, in particular, offers a strategic point for diversification, enabling the synthesis of libraries of compounds for screening against various therapeutic targets.

Exploration of Biological Activities in Derived Compounds

The strategic incorporation of the this compound scaffold has led to the discovery of derivatives with a wide spectrum of biological activities. Researchers have extensively modified this core structure to investigate its potential in various therapeutic areas.

Antimicrobial Efficacy Studies

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Derivatives of isoquinoline have shown considerable promise in this area. nih.govmdpi.com While direct studies on this compound derivatives are not extensively detailed in the provided results, the broader class of isoquinoline compounds has demonstrated significant antimicrobial properties. For instance, various functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have exhibited high and broad-range bactericidal activity. nih.gov Specifically, halogenated phenyl and phenethyl carbamates derived from this scaffold were found to have remarkable bactericidal effects. nih.gov Furthermore, certain chlorinated ester derivatives displayed the greatest antifungal activity against a range of fungi. nih.gov The isoquinoline moiety has been identified as a key component in compounds active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

| Compound Type | Organism(s) | Activity |

| Halogenated phenyl and phenethyl carbamates | Bacteria | Remarkable bactericidal activity nih.gov |

| Chlorinated ester derivatives | Fungi | Potent antifungal activity nih.gov |

| Alkynyl isoquinolines | Gram-positive bacteria (including MRSA) | Strong bactericidal activity mdpi.com |

Anticancer and Antitumor Investigations

The isoquinoline scaffold is a well-established pharmacophore in the design of anticancer agents. nih.govnih.govresearchgate.netxiahepublishing.comnih.gov Numerous isoquinoline alkaloids and their synthetic derivatives have been investigated for their ability to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle. nih.govresearchgate.net The anticancer effects of isoquinoline alkaloids are often attributed to their ability to interact with DNA, inhibit enzymes crucial for cancer cell survival, and modulate various signaling pathways. nih.gov

Recent research has focused on developing novel isoquinoline derivatives with potent antitumor efficacy. For example, a series of isoquinoline derivatives were designed as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes implicated in tumor immune evasion. nih.gov One of the lead compounds from this series demonstrated potent antitumor effects in a melanoma model with low toxicity. nih.gov Another area of investigation involves the development of isoquinoline-based inhibitors of histone deacetylases (HDACs), which have shown antiproliferative activity against human cancer cell lines. researchgate.net Furthermore, isoquinoline derivatives have been explored as inhibitors of key kinases involved in cancer progression, such as HER2 and EGFR. nih.govrsc.org

| Derivative Class | Target/Mechanism | Cancer Model(s) |

| Isoquinoline derivatives | IDO1/TDO dual inhibitors | B16-F10 melanoma nih.gov |

| 3-Arylisoquinolines | Not specified | Five human tumor cell lines nih.gov |

| Isoquinoline-tethered quinazolines | HER2/EGFR inhibitors | HER2-overexpressing breast cancer cells nih.gov |

| Isoquinoline-based HDAC inhibitors | Histone deacetylase inhibition | Human cancer cell lines researchgate.net |

Anti-inflammatory and Analgesic Research

Isoquinoline alkaloids and their derivatives have been traditionally used for their anti-inflammatory and analgesic effects. nih.govnih.gov Modern research continues to explore the potential of this scaffold in developing new treatments for pain and inflammation. A series of isoquinolone derivatives were synthesized and evaluated as antagonists of the lysophosphatidic acid receptor 5 (LPA5), a target implicated in inflammatory and neuropathic pain. nih.govrti.orgmerckmillipore.com Several of these compounds significantly attenuated nociceptive hypersensitivity in an inflammatory pain model and demonstrated analgesic effects in a model of neuropathic pain. nih.govrti.orgmerckmillipore.com These findings suggest that isoquinoline-based compounds hold promise as potential analgesics. nih.govrti.orgmerckmillipore.com

| Compound Series | Target | Therapeutic Area |

| Isoquinolone derivatives | LPA5 receptor antagonists | Inflammatory and neuropathic pain nih.govrti.orgmerckmillipore.com |

Antiviral and Antitubercular Potential

The diverse biological activities of isoquinoline derivatives extend to infectious diseases beyond bacterial and fungal infections. A series of novel azo Schiff base derivatives containing an isoquinoline moiety were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis. asianpubs.org Several of these compounds emerged as excellent antitubercular agents, with one derivative showing potency equivalent to the standard drugs isoniazid (B1672263) and ethambutol (B1671381). asianpubs.org This highlights the potential of the isoquinoline scaffold in the development of new drugs to combat tuberculosis. asianpubs.org Further research into the antiviral potential of this compound derivatives is warranted to fully explore the therapeutic utility of this scaffold.

| Derivative Type | Target Organism | Key Finding |

| Azo Schiff base derivatives | Mycobacterium tuberculosis H37Rv | Potency equivalent to isoniazid and ethambutol asianpubs.org |

Enzyme Inhibition Studies

The isoquinoline scaffold has proven to be a versatile template for the design of inhibitors for a wide range of enzymes.

Urease: While specific studies on urease inhibition by this compound derivatives were not found in the initial search, the general class of isoquinoline compounds has been explored for this activity.

Leucine (B10760876) Aminopeptidase (B13392206): Based on the known antiproliferative activity of isoquinoline alkaloids, a study involving in silico screening was conducted to identify new potential leucine aminopeptidase inhibitors with a 3,4-dihydroisoquinoline (B110456) scaffold. nih.gov This suggests that the isoquinoline framework is a promising starting point for designing inhibitors of this enzyme, which is implicated in cancer. nih.gov

Phosphodiesterase-4 (PDE4): Information regarding the inhibition of PDE4 by this compound derivatives was not available in the provided search results.

Carbonic Anhydrase: The inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes, has been investigated using various heterocyclic compounds. nih.govsemanticscholar.orgnih.govresearchgate.net Aromatic and heterocyclic sulfonamides, some of which may incorporate an isoquinoline-like scaffold, have been shown to be potent inhibitors of tumor-associated CA isozymes. drugbank.com Novel isoindolinone derivatives, which share structural similarities with isoquinolines, have demonstrated significant potential as potent inhibitors of human carbonic anhydrase I and II. nih.gov

| Enzyme | Derivative Type | Significance |

| Leucine Aminopeptidase | 3,4-Dihydroisoquinolines | Potential anticancer agents nih.gov |

| Carbonic Anhydrase | Isoindolinones (related scaffold) | Potential for glaucoma treatment nih.gov |

Antioxidant Properties

The antioxidant potential of isoquinoline alkaloids, the structural class to which this compound belongs, has been a subject of interest in medicinal chemistry. While direct studies on the antioxidant properties of this compound are not extensively documented in the available literature, the broader family of isoquinoline alkaloids has demonstrated notable antioxidant activities. nih.govnih.govwikipedia.org These properties are often attributed to their ability to scavenge free radicals and chelate metal ions, which are key processes in mitigating oxidative stress. nih.gov

The antioxidant mechanism of phenolic isoquinoline alkaloids, for instance, is often linked to their hydrogen-donating capacity, which neutralizes reactive oxygen species (ROS). The molecular structure of this compound, featuring a hydroxymethyl group on the isoquinoline core, could potentially contribute to its antioxidant profile, although this requires experimental validation. Studies on related compounds, such as certain benzo[f]quinoline (B1222042) derivatives, have shown that their antioxidant potency can be influenced by the presence and position of substituents that affect the molecule's electronic properties and ability to stabilize radicals. nih.gov

The evaluation of antioxidant activity for isoquinoline-related compounds is typically conducted using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.govnih.govaensiweb.com For example, extracts from Fumaria schleicheri, which contain a variety of isoquinoline alkaloids, have shown significant antioxidant potential in such assays. nih.gov These findings suggest that this compound may also possess antioxidant capabilities worthy of further investigation.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR studies have been instrumental in identifying key structural features that govern their biological activity. A notable example is the development of N-isoquinolin-5-yl-N'-aralkyl ureas and amides as potent antagonists of the human vanilloid receptor 1 (VR1), also known as TRPV1. nih.gov

In these studies, researchers systematically modified the structure of the parent compound to understand how different functional groups and their positions influence receptor binding and antagonism. Key findings from these SAR studies on N-isoquinolin-5-yl derivatives are summarized below:

| Modification Site | Observation | Reference |

| Urea (B33335)/Amide Linker | The urea or amide linker between the isoquinoline core and the aralkyl moiety was found to be critical for antagonist activity. | nih.gov |

| Aralkyl Moiety | The nature and substitution pattern of the aralkyl group significantly impacted potency. Specific substitutions on the aromatic ring of the aralkyl group led to enhanced antagonist effects. | nih.gov |

| Isoquinoline Core | The isoquinolin-5-yl scaffold served as a crucial anchor for receptor interaction. Modifications at other positions of the isoquinoline ring could potentially modulate activity and selectivity. | nih.gov |

These SAR studies highlight the importance of the isoquinolin-5-yl nucleus as a scaffold for designing potent receptor antagonists. The insights gained from such studies are invaluable for the rational design of new derivatives with improved pharmacological profiles. rsc.orgnih.govnih.govresearchgate.net

Mechanisms of Action Elucidation (e.g., Enzyme Binding, Receptor Interactions)

The therapeutic effects of isoquinoline derivatives are mediated through their interaction with various biological targets, including enzymes and receptors. While the specific mechanisms of action for this compound are not fully elucidated, research on related isoquinoline compounds provides insights into their potential biological activities.

Enzyme Binding:

Isoquinoline alkaloids have been shown to inhibit a range of enzymes. nih.gov For instance, some isoquinoline alkaloids exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are implicated in the pathology of Alzheimer's disease. nih.gov The protoberberine scaffold, a related structure, has been identified as a key feature for AChE inhibition. nih.gov Additionally, some isoquinoline derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. researchgate.net The binding of these compounds to the active site of the enzyme is a critical step in their inhibitory action.

Receptor Interactions:

The interaction of isoquinoline derivatives with various receptors is a key aspect of their pharmacological effects. For example, certain isoquinoline derivatives have been developed as potent antagonists for the CRTH2 receptor, which is involved in allergic inflammation. nih.gov Others have shown high affinity for dopamine (B1211576) and serotonin (B10506) receptors, suggesting their potential as multi-target antipsychotics. nih.gov

A significant finding related to the isoquinolin-5-yl scaffold is its use in the development of antagonists for the human vanilloid receptor 1 (VR1). nih.gov N-isoquinolin-5-yl derivatives have been shown to bind to this receptor and block its activation, which is a promising strategy for the treatment of pain. Furthermore, other isoquinoline derivatives have been identified as antagonists of the constitutive androstane (B1237026) receptor (CAR), a key regulator of drug metabolism. nih.gov These examples underscore the versatility of the isoquinoline scaffold in targeting a wide range of receptors.

Computational Approaches in Drug Design and Discovery

Computational methods play a pivotal role in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. For this compound and its derivatives, computational approaches such as molecular docking and quantum chemical calculations are valuable tools for predicting and understanding their biological activities.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. researchgate.netnih.gov This method has been widely applied to study the interactions of isoquinoline derivatives with various biological targets. researchgate.neteurekaselect.comnih.govresearchgate.netresearchgate.net

In the context of this compound derivatives, molecular docking can be used to:

Predict Binding Modes: Elucidate how these compounds fit into the active site of an enzyme or the binding pocket of a receptor. researchgate.net

Estimate Binding Affinities: Provide a theoretical measure of the strength of the interaction between the ligand and the target, which can be correlated with experimental biological activity. nih.gov

Guide SAR Studies: Rationalize the observed structure-activity relationships and guide the design of new derivatives with improved potency and selectivity. researchgate.net

For instance, molecular docking studies of N-isoquinolin-5-yl derivatives could be performed to understand their interaction with the vanilloid receptor 1 at an atomic level. Such studies would likely reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to their antagonist activity.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules and predicting their reactivity and bioactivity. nih.govnih.govdiva-portal.orgresearchgate.net These methods can be applied to this compound and its derivatives to:

Determine Molecular Geometries: Calculate the most stable three-dimensional conformation of the molecule.

Analyze Electronic Properties: Compute properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges, which are important for understanding intermolecular interactions and reactivity.

Predict Bioactivity: In the framework of Quantitative Structure-Activity Relationship (QSAR) studies, quantum chemical descriptors can be used to build predictive models for various biological activities. nih.gov

For example, DFT calculations could be used to study the electronic structure of this compound and its derivatives to understand how substituents on the isoquinoline ring or modifications to the hydroxymethyl group affect their antioxidant potential or receptor binding affinity. These computational insights can accelerate the discovery of new drug candidates based on the this compound scaffold. citedrive.com

Applications in Materials Science Research

Utilization as a Building Block for Novel Functional Materials

Isoquinolin-5-ylmethanol serves as a versatile precursor for the synthesis of a variety of functional materials, leveraging the inherent properties of the isoquinoline (B145761) moiety. The nitrogen atom in the isoquinoline ring can act as a proton acceptor or a coordination site for metal ions, while the aromatic system can engage in π-π stacking interactions. The hydroxymethyl group provides a reactive handle for further chemical modifications, allowing for the covalent attachment of the isoquinoline unit to other molecules or material scaffolds.

While direct research on functional materials exclusively derived from this compound is emerging, the broader family of isoquinoline derivatives has been extensively studied for applications in optoelectronics, sensing, and catalysis. For instance, the incorporation of isoquinoline units into organic molecules has been shown to influence their photophysical properties, leading to the development of fluorescent probes and organic light-emitting diode (OLED) materials. The ability of the isoquinoline nitrogen to interact with specific analytes also makes it a promising component for chemical sensors.

The functionalization of the hydroxymethyl group in this compound can lead to a diverse range of derivatives with tailored properties. For example, esterification or etherification reactions can be employed to attach other functional groups, such as photoresponsive units or moieties that can enhance solubility and processability. The conversion of the alcohol to other functional groups, such as halides or amines, further expands the synthetic possibilities for creating novel materials.

Table 1: Potential Functional Materials Derived from this compound

| Material Type | Potential Functionality | Synthetic Strategy |

|---|---|---|

| Fluorescent Probes | Sensing of metal ions or pH | Modification of the isoquinoline ring or hydroxymethyl group with a fluorophore. |

| OLED Materials | Light emission in electronic devices | Incorporation into conjugated organic molecules. |

| Chemical Sensors | Detection of specific analytes | Utilization of the isoquinoline nitrogen as a binding site. |

| Catalysts | Acceleration of chemical reactions | Coordination to metal centers to form catalytic complexes. |

Integration into Polymer and Supramolecular Architectures

The bifunctional nature of this compound, possessing both a rigid aromatic structure and a reactive functional group, makes it an attractive candidate for integration into polymeric and supramolecular architectures. The isoquinoline unit can introduce specific properties such as thermal stability, conductivity, and photoluminescence to the resulting macromolecular systems.

In the field of polymer chemistry, this compound can be utilized as a monomer or as a functional side group. The hydroxymethyl group can be converted into a polymerizable moiety, such as an acrylate (B77674) or a vinyl group, allowing for its incorporation into polymer backbones through various polymerization techniques. Alternatively, the isoquinoline unit can be attached as a pendant group to a pre-existing polymer chain. For example, polymers containing styrylquinoline moieties, which are structurally related to this compound, have been synthesized and investigated for their photochemical properties. These materials exhibit potential applications in areas such as photoresists and optical data storage.

In supramolecular chemistry, the non-covalent interactions involving the isoquinoline ring, such as hydrogen bonding to the nitrogen atom and π-π stacking, can be exploited to direct the self-assembly of complex architectures. This compound and its derivatives can act as building blocks for the construction of supramolecular gels, liquid crystals, and other organized assemblies. The directionality and specificity of these non-covalent interactions allow for the precise control over the structure and function of the resulting supramolecular materials.

Role in the Development of Coordination Polymers and Frameworks

This compound, and more commonly its oxidized derivative isoquinoline-5-carboxylic acid, can act as a versatile ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atom of the isoquinoline ring and the oxygen atom of the carboxylate group can coordinate to metal ions, leading to the formation of extended one-, two-, or three-dimensional networks. The structure and properties of these coordination polymers are influenced by the choice of the metal ion, the coordination geometry, and the presence of other ancillary ligands.

The porosity of such coordination polymers can be tuned by varying the length and functionality of the organic linker, making them promising materials for applications in gas storage, separation, and catalysis. rsc.orgnih.gov The incorporation of the isoquinoline unit can also impart specific functionalities to the framework, such as luminescence or selective guest binding.

Table 2: Research Findings on a 2D Coordination Polymer with Isoquinoline-5-carboxylate

| Parameter | Finding |

|---|---|

| Ligand | Isoquinoline-5-carboxylic acid |

| Metal Ion | Copper(II) |

| Structure | 2D Coordination Polymer |

| Key Synthesis Factor | Solvent ratio (e.g., DMF:EtOH) influences the final structure. |

| Coordination | Copper(II) ions are coordinated by the carboxylate and isoquinoline nitrogen. |

| Interactions | Potential for π-π stacking between isoquinoline rings. |

Coordination Chemistry of Isoquinolin 5 Ylmethanol

Isoquinolin-5-ylmethanol as a Monodentate and Polydentate Ligand

This compound possesses the structural features to act as both a monodentate and a polydentate (specifically, bidentate) ligand.

As a monodentate ligand , it can coordinate to a metal center through the lone pair of electrons on the nitrogen atom of the isoquinoline (B145761) ring. This mode of coordination is common for N-heterocyclic ligands. In such cases, the methanol (B129727) group would remain uncoordinated. An analogous situation has been observed in a cobalt(II) complex with isoquinoline-5-carboxylate, where the ligand coordinates solely through the isoquinoline nitrogen. polimi.it

As a bidentate ligand , this compound can chelate to a metal center using both the isoquinoline nitrogen and the oxygen atom of the hydroxyl group of the methanol substituent. This would form a stable five-membered chelate ring, a common feature in coordination chemistry that enhances the stability of the resulting complex. The deprotonation of the methanol's hydroxyl group would result in an anionic ligand, which could form strong bonds with metal ions.

The specific coordination mode adopted by this compound is expected to depend on several factors, including the nature of the metal ion, the reaction conditions (such as pH and solvent), and the presence of other competing ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

The synthesis of transition metal complexes of this compound can be inferred from the procedures used for the analogous isoquinoline-5-carboxylic acid. polimi.it A general synthetic route would involve dissolving this compound and a transition metal salt, such as a halide, nitrate, or acetate (B1210297) salt of copper(II), cobalt(II), nickel(II), or zinc(II), in a solvent or a mixture of solvents like ethanol (B145695) and dimethylformamide (DMF). The reaction mixture may be stirred at room temperature or heated to facilitate the formation of the complex. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent.

Characterization of these complexes would employ a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=N bond in the isoquinoline ring and the C-O and O-H bonds of the methanol group can provide evidence of coordination.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination environment of the metal ion.

Elemental Analysis: To determine the empirical formula of the complex and verify its stoichiometry.

Magnetic Susceptibility Measurements: To determine the magnetic properties of complexes with paramagnetic metal ions, which can provide insights into their electronic structure and geometry.

A study on transition metal complexes with other isoquinoline derivatives has demonstrated the formation of zinc(II) and nickel(II) complexes, which were characterized by similar methods. unimelb.edu.au

Characterization would involve techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly useful for diamagnetic main group metal complexes to elucidate the structure in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination would be indicative of complex formation.

IR Spectroscopy and Elemental Analysis: As described for transition metal complexes.

Further research is needed to explore the coordination chemistry of this compound with main group metals.

Investigation of Coordination Modes and Geometries

The coordination modes and geometries of this compound complexes are anticipated to be diverse. Based on the study of the closely related isoquinoline-5-carboxylate, octahedral coordination geometries are likely for many transition metal complexes. polimi.it

In a monodentate coordination mode, with only the isoquinoline nitrogen binding, the geometry around the metal center would be determined by the other ligands present. For example, in a complex with a 1:2 metal-to-ligand ratio and four ancillary ligands (like water), an octahedral geometry could be adopted, as seen in a Co(II) complex of isoquinoline-5-carboxylate. polimi.it

In a bidentate N,O-chelation mode, the ligand would impose more constraints on the resulting geometry. For a metal ion that favors six-coordination, the reaction with three bidentate this compound ligands could lead to a facial or meridional octahedral complex. The formation of coordination polymers is also a possibility, where the ligand bridges between two metal centers. For instance, the nitrogen could coordinate to one metal ion, and the deprotonated oxygen of the methanol group could bridge to an adjacent metal ion.

The table below summarizes the plausible coordination geometries based on common coordination numbers of metal ions.

| Coordination Number | Geometry | Plausible Metal Ions |

| 4 | Tetrahedral, Square Planar | Zn(II), Cu(II), Ni(II) |

| 5 | Trigonal Bipyramidal, Square Pyramidal | Co(II), Cu(II) |

| 6 | Octahedral | Co(II), Ni(II), Cu(II), Zn(II) |

This table is interactive and presents plausible geometries based on established coordination chemistry principles.

Catalytic Applications of this compound-Metal Complexes

There is currently a lack of specific research on the catalytic applications of metal complexes derived from this compound. However, the broader field of coordination chemistry suggests potential avenues for investigation. Metal complexes containing N-heterocyclic ligands are known to be active catalysts for a variety of organic transformations. For example, complexes of copper, cobalt, nickel, and manganese with a 5-amino-2-ethylpyridine-2-carboximidate ligand have been shown to catalyze the Henry reaction. ias.ac.in Given the structural similarity of the isoquinoline moiety to other catalytically active N-heterocyclic ligands, it is conceivable that this compound complexes could exhibit catalytic activity in reactions such as oxidations, reductions, or carbon-carbon bond-forming reactions. Further research is required to explore this potential.

Luminescent and Electrochemical Properties of Complexes

The luminescent and electrochemical properties of this compound-metal complexes have not been extensively reported. However, general principles of coordination chemistry and studies on related compounds allow for speculation on their potential properties.

Luminescent Properties: Many transition metal complexes with aromatic N-heterocyclic ligands exhibit interesting photophysical properties, including luminescence. uoa.grnih.gov The isoquinoline ring system can participate in π-stacking interactions and can be involved in metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, which are often responsible for the luminescent properties of coordination complexes. The nature of the metal ion would play a crucial role, with d6 and d10 metal ions often forming highly luminescent complexes. uoa.gr It is plausible that complexes of this compound with metals such as ruthenium(II), iridium(III), or zinc(II) could display luminescence.

Electrochemical Properties: The electrochemical behavior of such complexes would be influenced by both the metal center and the ligand. The isoquinoline ligand can be electrochemically active, and the metal center can undergo redox reactions. Cyclic voltammetry could be used to study the redox potentials of these complexes, providing insights into the stability of different oxidation states of the metal and the electronic communication between the metal and the ligand.

Further experimental work is necessary to elucidate the specific luminescent and electrochemical properties of this compound-metal complexes.

Computational and Theoretical Studies on Isoquinolin 5 Ylmethanol

Electronic Structure Calculations

Electronic structure calculations are fundamental to computational chemistry, offering insights into the distribution of electrons within a molecule, which in turn governs its geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.nettandfonline.com It is favored for its balance of accuracy and computational efficiency. DFT calculations are employed to determine various molecular properties, including optimized molecular geometry, vibrational frequencies, and electronic characteristics such as dipole moment and rotational constants. tandfonline.com For the parent isoquinoline (B145761) molecule, DFT calculations using the B3LYP functional and a 6-311++G(d,p) basis set have been performed to analyze its structure and properties. tandfonline.com These studies confirm the planar, aromatic nature of the isoquinoline core and provide precise bond lengths and angles that show good agreement with experimental data. researchgate.net Such calculations for Isoquinolin-5-ylmethanol would similarly optimize the geometry, taking into account the hydroxymethyl (-CH₂OH) substituent at the 5-position, and predict its influence on the electronic landscape of the isoquinoline ring system.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govnih.gov A smaller energy gap suggests higher reactivity and lower stability. nih.gov

DFT calculations have been used to determine the HOMO-LUMO energies and the corresponding energy gap for isoquinoline and its derivatives. For isoquinoline, the calculated HOMO energy is -5.581 eV and the LUMO energy is 1.801 eV, resulting in an energy gap of 3.78 eV. tandfonline.com The introduction of substituents on the isoquinoline core can significantly alter these values. For instance, studies on various isoquinoline derivatives show that electron-withdrawing or electron-donating groups can modulate the energy gap, thereby tuning the molecule's electronic properties and reactivity. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Isoquinoline | -5.581 | 1.801 | 3.78 |

| MPBIR (Reference Isoquinoline Derivative) | -5.762 | -1.938 | 3.824 |

| MPBID1 (Derivative with -F) | -5.811 | -2.061 | 3.750 |

| MPBID4 (Derivative with -NO₂) | -6.225 | -3.146 | 3.079 |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for molecules with flexible groups, such as the hydroxymethyl substituent in this compound. This analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. Molecular Dynamics (MD) simulations complement this by providing a dynamic picture of the molecule's behavior over time, including its conformational changes and interactions with its environment. mdpi.com

MD simulations have been effectively used to study the stability of ligand-protein complexes involving quinoline (B57606) and isoquinoline derivatives. mdpi.com In such studies, the simulation tracks the positions of atoms over time, revealing how the ligand interacts with the protein's active site and how stable these interactions are. For this compound, MD simulations could be used to explore the rotational freedom of the -CH₂OH group and to understand how it might interact with a biological target or solvent molecules. These simulations can reveal preferred orientations and the dynamic nature of hydrogen bonding involving the hydroxyl group.

Spectroscopic Property Prediction (e.g., UV/Vis, NMR, IR)

Computational methods are invaluable for predicting and interpreting spectroscopic data. Time-Dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV/Vis). nih.govchemrxiv.org DFT calculations can also predict vibrational spectra (IR) and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net